4-(4-Fluorobenzylamino)-1-methylpiperidine
Overview
Description
The compound "4-(4-Fluorobenzylamino)-1-methylpiperidine" is a fluorinated organic molecule that is of interest due to its potential applications in pharmaceutical chemistry. The presence of the fluorobenzyl group and the piperidine ring suggests that this compound could serve as a building block for the synthesis of various medicinal agents. The fluorine atom's electronegativity and small size can significantly influence the biological activity of the molecules in which it is incorporated .
Synthesis Analysis
The synthesis of related fluorinated piperidines has been reported, where key steps involve regioselective bromofluorination of N-Boc-4-methylenepiperidine, indicating a possible pathway for the synthesis of "4-(4-Fluorobenzylamino)-1-methylpiperidine" . Another relevant synthesis involves the formation of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate through a multi-step process starting from 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde, which demonstrates the feasibility of incorporating the 4-fluorobenzyl moiety into complex structures . These methods highlight the potential synthetic routes that could be adapted for the synthesis of "4-(4-Fluorobenzylamino)-1-methylpiperidine."
Molecular Structure Analysis
The molecular structure of compounds similar to "4-(4-Fluorobenzylamino)-1-methylpiperidine" has been characterized using various spectroscopic techniques, including mass spectrometry, FTIR, and NMR . X-ray crystallography has also been employed to determine the solid-state structure of related compounds, which can provide insights into the conformational preferences and potential intermolecular interactions of "4-(4-Fluorobenzylamino)-1-methylpiperidine" .
Chemical Reactions Analysis
The reactivity of the 4-fluorobenzyl moiety in related compounds has been explored through substitution reactions with primary amines, leading to the formation of various substituted products . This suggests that "4-(4-Fluorobenzylamino)-1-methylpiperidine" could also undergo similar reactions, potentially leading to a diverse array of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been investigated through techniques such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). These studies provide information on thermal stability and phase transitions, which are important for understanding the behavior of "4-(4-Fluorobenzylamino)-1-methylpiperidine" under different conditions . Polymorphism screening has also been conducted to determine the existence of different crystalline forms, which is crucial for the development of pharmaceutical formulations .
Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
4-(4-Fluorobenzylamino)-1-methylpiperidine and its derivatives play a significant role in medicinal chemistry. For instance, its application in the asymmetric synthesis of cisapride, a gastroprokinetic agent, demonstrates its utility in creating complex therapeutic compounds. This synthesis process involves a series of steps leading to the production of 4-aminopiperidin-2-ones, which are key intermediates for synthesizing cisapride (Davies et al., 2012).
Role in Biological Studies
In biological research, derivatives of 4-(4-Fluorobenzylamino)-1-methylpiperidine have been studied for their interaction with serotonin receptors. For instance, ACP-103, a derivative, has been investigated for its properties as a 5-hydroxytryptamine (5-HT)2A receptor inverse agonist, demonstrating potential utility as an antipsychotic agent (Vanover et al., 2006).
Advanced Synthesis Techniques
The compound and its derivatives have also been involved in advanced synthesis techniques. A notable example is the automated synthesis of 4-[18F]fluorobenzylamine, a building block for the synthesis of 18F-labeled compounds, which are crucial in nuclear medicine and biological research (Way & Wuest, 2013).
Enantioselective Synthesis
The enantioselective synthesis of compounds related to 4-(4-Fluorobenzylamino)-1-methylpiperidine is significant in creating specific enantiomers of medicinal compounds. This process has been applied in creating building blocks like cis-3-fluoropiperidin-4-ol, highlighting the compound's role in producing structurally specific pharmaceutical agents (Shaw et al., 2013).
Novel Drug Synthesis
This compound has been used in the synthesis of new drugs, such as antidepressants and cancer therapeutics. For example, a "cold" synthesis method was developed for an antidepressant drug using 7-(4-fluorobenzylamino)-8-methylnonanoic acid, demonstrating the compound's versatility in drug development (Vaccher et al., 1989).
Mechanism of Action
Target of Action
Compounds with similar structures, such as flupirtine and 4-fluorobenzylamine, have been found to interact withKCNQ2/3 potassium channels and Trypsin-1 , respectively. These targets play crucial roles in regulating neuronal excitability and protein digestion.
Mode of Action
For instance, Flupirtine, a KCNQ2/3 potassium channel opener, increases the activity of these channels in the central nervous system, leading to an overall decrease in neuronal excitability .
Biochemical Pathways
The modulation of kcnq2/3 potassium channels by similar compounds can affect neuronal excitability and activity, which are crucial for various neurological functions .
Pharmacokinetics
Similar compounds like flupirtine are metabolized in the liver to various metabolites, including 2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can significantly impact their bioavailability and therapeutic efficacy.
Result of Action
The modulation of kcnq2/3 potassium channels by similar compounds can lead to a decrease in neuronal excitability, which could potentially have therapeutic effects in conditions like epilepsy and neuropathic pain .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-16-8-6-13(7-9-16)15-10-11-2-4-12(14)5-3-11/h2-5,13,15H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYWEOOWONUOBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385848 | |
Record name | 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzylamino)-1-methylpiperidine | |
CAS RN |
359878-47-0 | |
Record name | 4-(4-Fluorobenzylamino)-1-methylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359878470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | n-[(4-fluorophenyl)methyl]-1-methyl-4-piperidinamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZO2P453RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
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